(2S,3R)-tert-Butyl 2-amino-3-hydroxybutanoate with acetate
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Overview
Description
Acetic acid; tert-butyl (2S,3R)-2-amino-3-hydroxybutanoate is a compound with a complex structure that includes both acetic acid and tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid; tert-butyl (2S,3R)-2-amino-3-hydroxybutanoate typically involves the tert-butylation of carboxylic acids and alcohols. One efficient method for the preparation of tert-butyl esters involves the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which affords tert-butyl esters with free amino groups quickly and in good yields . Another method includes the use of tert-butyl hydroperoxide under metal-free conditions, which allows for the oxidation of Csp3–H bonds, cleavage of C–CN bonds, and formation of C–O bonds in one pot .
Industrial Production Methods
Industrial production of tert-butyl esters often employs flow microreactor systems, which provide a more efficient, versatile, and sustainable process compared to traditional batch methods . These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds.
Chemical Reactions Analysis
Types of Reactions
Acetic acid; tert-butyl (2S,3R)-2-amino-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide, leading to the formation of tert-butyl esters.
Reduction: The compound’s functional groups can be reduced under specific conditions, although detailed reduction pathways are less commonly reported.
Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Bis(trifluoromethanesulfonyl)imide: Used for tert-butylation reactions.
Tert-butyl hydroperoxide: Employed in oxidation reactions to form tert-butyl esters.
Major Products
The major products formed from these reactions include tert-butyl esters and ethers, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Acetic acid; tert-butyl (2S,3R)-2-amino-3-hydroxybutanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of acetic acid; tert-butyl (2S,3R)-2-amino-3-hydroxybutanoate involves its ability to form stable esters and ethers. The tert-butyl group provides steric hindrance, which can protect the compound from nucleophilic attacks and reduce its reactivity under certain conditions . This stability is crucial for its use as a protecting group in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2S,3S)-2-amino-3-tert-butoxybutanoate: Similar structure but with different stereochemistry.
Tert-butyl esters of free amino acids: Commonly used as protecting groups in organic synthesis.
Uniqueness
Acetic acid; tert-butyl (2S,3R)-2-amino-3-hydroxybutanoate is unique due to its specific stereochemistry and the presence of both acetic acid and tert-butyl groups. This combination provides distinct chemical properties and reactivity patterns, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C10H21NO5 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
acetic acid;tert-butyl 2-amino-3-hydroxybutanoate |
InChI |
InChI=1S/C8H17NO3.C2H4O2/c1-5(10)6(9)7(11)12-8(2,3)4;1-2(3)4/h5-6,10H,9H2,1-4H3;1H3,(H,3,4) |
InChI Key |
ZGPKATWUZGSUFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)OC(C)(C)C)N)O.CC(=O)O |
Origin of Product |
United States |
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